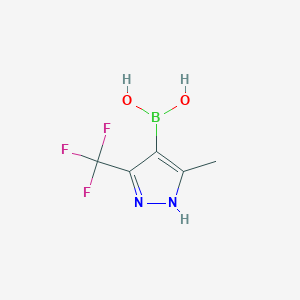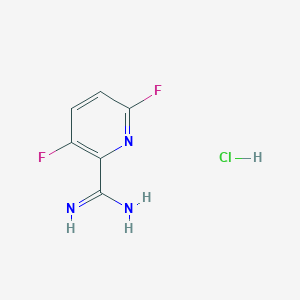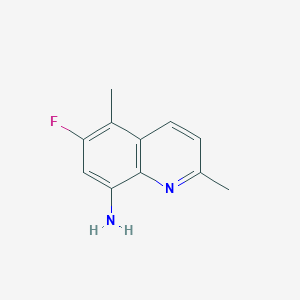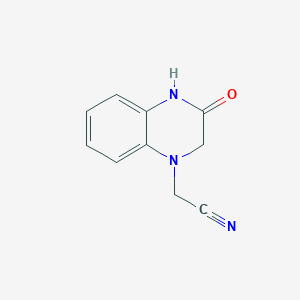
5-nitroquinoxalin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitroquinoxalin-2(3H)-one: is a nitrogen-containing heterocyclic compound with a nitro group at the 5-position of the quinoxalin-2(3H)-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitroquinoxalin-2(3H)-one typically involves the nitration of quinoxalin-2(3H)-one. One common method is the metal-free regioselective nitration using tert-butyl nitrite. This reaction selectively nitrates the phenyl ring at the C5 position, yielding this compound in moderate to good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-nitroquinoxalin-2(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 5-aminoquinoxalin-2(3H)-one.
Substitution: Various substituted quinoxalin-2(3H)-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-nitroquinoxalin-2(3H)-one is used as an intermediate in the synthesis of more complex heterocyclic compounds
Biology and Medicine: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown cytotoxic effects against various cancer cell lines .
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-nitroquinoxalin-2(3H)-one and its derivatives often involves interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. These interactions can disrupt cellular processes and induce cell death in cancer cells .
Comparison with Similar Compounds
7-nitroquinoxalin-2(3H)-one: Another regioisomer with the nitro group at the 7-position.
5-aminoquinoxalin-2(3H)-one: The reduced form of 5-nitroquinoxalin-2(3H)-one.
2,3-dimethyl-5-nitroquinoxaline: A derivative with methyl groups at the 2 and 3 positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 5-position allows for selective reactions and interactions that are distinct from other regioisomers and derivatives .
Properties
Molecular Formula |
C8H5N3O3 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
5-nitro-3H-quinoxalin-2-one |
InChI |
InChI=1S/C8H5N3O3/c12-7-4-9-8-5(10-7)2-1-3-6(8)11(13)14/h1-3H,4H2 |
InChI Key |
RARATSJYDUIPMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C2C=CC=C(C2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B11905905.png)
![5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B11905907.png)







![6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11905957.png)
